![molecular formula C12H9FN2O2S B063088 Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 181486-57-7](/img/structure/B63088.png)

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

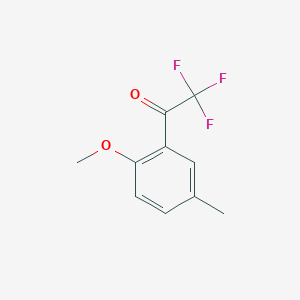

The synthesis of related compounds involves various strategies, including the condensation of fluorinated carboxylic acids with aromatic diamines or aminothiophenols, leading to the efficient production of fluoroalkylbenzimidazoles and benzothiazoles. This method showcases broad scope, high yield, and operational simplicity, suggesting potential parallels in the synthesis of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (Olivier René et al., 2013).

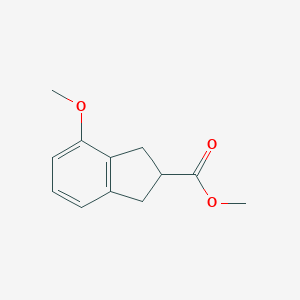

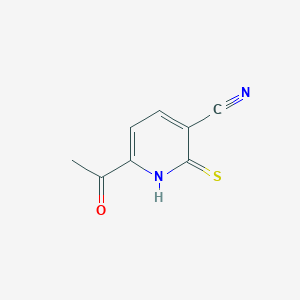

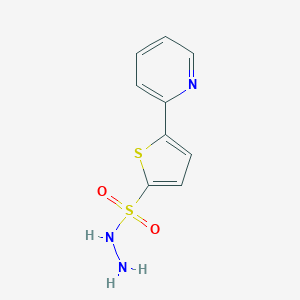

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives reveals a diversity in arrangement and bonding. For instance, a study demonstrated the T-shaped structure of a benzimidazole derivative, showcasing the orientation of its constituent rings and the impact of substituents on its overall geometry, which is crucial for understanding the structural basis of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate's properties (S. M. Kumar et al., 2016).

Chemical Reactions and Properties

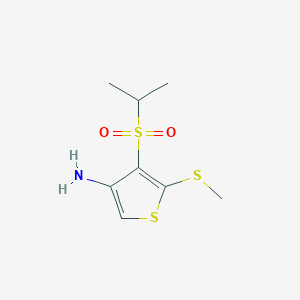

Chemical reactions involving benzothiazole derivatives vary widely, including cyclization, acylation, and Michael addition, leading to a wide array of products with diverse biological activities. These reactions highlight the chemical versatility and reactivity of the benzothiazole core, which is relevant to understanding the chemical behavior of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (B. Jismy et al., 2019).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The determination of these properties is essential for applications in material science and pharmaceutical formulation, offering insights into the physical behavior of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the application of benzothiazole derivatives in medicinal chemistry. Studies reveal that these compounds exhibit significant biological activities, such as antimicrobial and antitumor effects, attributed to their chemical structure and properties (M. Hranjec et al., 2017; G. Bannimath et al., 2010). These insights are valuable for predicting the chemical behavior of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate in various environments and interactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate serves as a key compound in synthesizing a wide range of chemical derivatives with significant biological activities. One study highlighted its use in creating compounds tested for their ability to bind to central benzodiazepine receptors, indicating potential applications in developing novel anxiolytic agents without the typical benzodiazepine side effects. The study utilized a homology model of the GABA A receptor to assess the binding modes, suggesting the importance of this compound in designing partial agonist drugs (Anzini et al., 2008). Another research focused on the immunomodulatory and anticancer activities of novel thiazolo[3,2-a]benzimidazole derivatives, indicating the compound's role in synthesizing inhibitors for NO generation in macrophage cells and cytotoxic agents against carcinoma cells (Abdel‐Aziz et al., 2009).

Biological and Pharmacological Activities

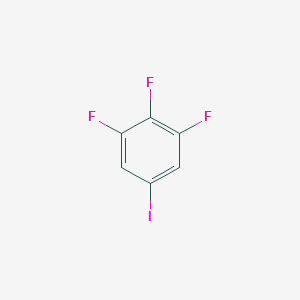

The compound's derivatives have been explored for various pharmacological applications, including antimicrobial, antifungal, and anticancer activities. One study reported the synthesis of benzothiazole derivatives displaying potent cytotoxicity against certain cancer cell lines, highlighting the structure-activity relationships essential for antitumor specificity and the role of the aryl hydrocarbon receptor in mediating these effects (Hutchinson et al., 2001). Another investigation focused on the antimycobacterial activity of fluorobenzothiazole incorporated imidazolines, underscoring the synthesis process and the biological significance of these compounds in combating tuberculosis (Sathe et al., 2010).

Antitumor Properties

The antitumor benzothiazoles, including derivatives of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate, have been recognized for their selective and potent antitumor properties. Research demonstrates the critical role of cytochrome P450 1A1 in the antitumor activity of these compounds, with the development of amino acid prodrugs to overcome limitations related to the molecule's lipophilicity, thereby enhancing its clinical application prospects (Bradshaw et al., 2002).

Propiedades

IUPAC Name |

ethyl 6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXFYLOOANIJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C3=C(C=C(C=C3)F)SC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

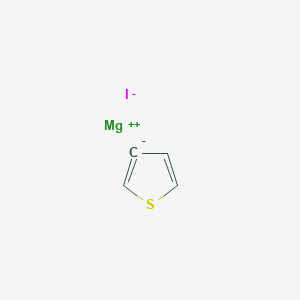

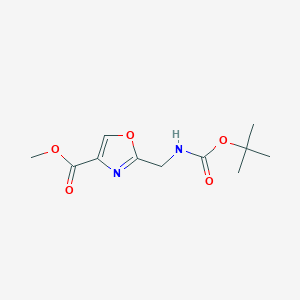

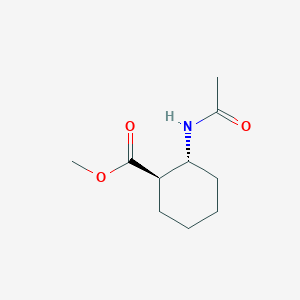

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)

![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)